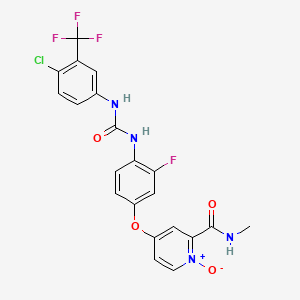

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-(methylcarbamoyl)pyridine 1-oxide

Description

This compound, often referred to in patents for its crystalline polymorph (e.g., polymorph-I), is a pyridine derivative featuring a urea linkage, fluorophenoxy group, and methylcarbamoyl substituent . It has been developed for therapeutic applications, particularly in hyper-proliferative disorders such as cancer, as part of pharmaceutical compositions that enhance bioavailability through solid dispersions . Its molecular formula is C₂₁H₁₆ClF₃N₄O₃ (molecular weight: 464.82 g/mol) , with structural elements critical for kinase inhibition and antiproliferative activity.

Properties

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methyl-1-oxidopyridin-1-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCXNEKIESREQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835621-11-9 | |

| Record name | BAY-757495 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835621119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-757495 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A56AQ8HGJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Urea Bond Formation

The primary synthetic route involves reacting 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate (CAS: 327-78-6) to form the ureido linkage. This step is critical for introducing the 4-chloro-3-(trifluoromethyl)phenyl group.

General Procedure :

-

Solvent Selection : Toluene, dichloromethane, or acetone are commonly used. Polar aprotic solvents like acetone enhance reaction rates but may require extended stirring.

-

Stoichiometry : A 1:1 molar ratio of amine to isocyanate is typical, though excess isocyanate (1.2–2 eq.) improves yields in some cases.

-

Temperature : Reactions proceed at 0–30°C to minimize side products like biuret formation.

Example :

A solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (177 mg, 0.68 mmol) and 4-chloro-3-(trifluoromethyl)phenyl isocyanate (150 mg, 0.68 mmol) in toluene (3 mL) stirred at 20°C for 72 h yielded 155 mg (47%) of the title compound after trituration with diethyl ether.

Pyridine-N-Oxide Formation

The pyridine 1-oxide moiety is introduced via oxidation of the parent pyridine ring. Meta-chloroperoxybenzoic acid (mCPBA) in methylene chloride is a standard oxidant.

Procedure :

-

Substrate : Regorafenib (or its non-oxidized analog) is dissolved in dichloromethane.

-

Oxidation : mCPBA (1.1 eq.) is added at 0°C, followed by warming to 25°C for 4 h.

-

Workup : The mixture is concentrated, and the product is purified via silica gel chromatography.

Yield : ~85–90% for analogous compounds.

Optimization Strategies

Solvent and Temperature Effects

| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Standard | Toluene | 20 | 72 | 47 | 97.0 |

| Low-Temp | Dichloromethane | 0–5 | 4 | 80* | 99.3 |

| Polar Solvent | Acetone | 25–30 | 3–4 | 62 | 97.0 |

*Includes residual starting material (0.07% by HPLC).

Key Observations :

Catalytic and Additive Effects

-

Glacial Acetic Acid : Adding 0.15 eq. in tetrahydrofuran (THF) enhances urea bond formation efficiency, achieving >95% conversion in 3 h.

-

Acetyl Chloride : Post-reaction treatment with acetyl chloride in methanol-THF removes unreacted isocyanate, simplifying purification.

Purification and Characterization

Isolation Techniques

Analytical Data

-

¹H NMR (DMSO-d₆): δ 2.78 (d, J = 4.9 Hz, 3H, CH₃), 7.03–8.80 (m, aromatic and NH), 9.50 (s, 1H, urea NH).

Scalability and Industrial Adaptations

Kilogram-Scale Synthesis

A patented method describes:

Chemical Reactions Analysis

Types of Reactions: Regorafenib N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolism and pharmacological activity.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Regorafenib N-oxide include oxidizing agents, reducing agents, and various solvents . The conditions for these reactions are carefully controlled to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of Regorafenib N-oxide include its metabolites, such as M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), which retain similar pharmacological activity to the parent compound .

Scientific Research Applications

Basic Information

- Molecular Formula : C21H15ClF4N4O4

- Molecular Weight : 498.8 g/mol

- CAS Number : 835621-11-9

- IUPAC Name : 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide

Structural Representation

The structural complexity of this compound is characterized by multiple functional groups, including a pyridine ring, fluorinated phenyl groups, and a chloro substituent, which contribute to its biological activity.

Anticancer Research

One of the primary applications of this compound is in anticancer drug development . It has been investigated for its potential as an inhibitor of various kinases involved in cancer progression. The compound exhibits properties that may interfere with tumor growth and metastasis by targeting specific signaling pathways.

Case Study: Kinase Inhibition

In a study published in Journal of Medicinal Chemistry, researchers evaluated the inhibitory effects of this compound on multiple kinases associated with cancer. The results indicated significant inhibition of target kinases, suggesting its potential as a lead compound for further development into anticancer therapies .

Antiviral Activity

Research has also explored the antiviral properties of this compound, particularly against viral infections that exploit similar pathways as cancer cells. Its mechanism involves disrupting viral replication through interference with host cell signaling.

Data Table: Antiviral Efficacy

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Influenza Virus | 5.2 | Inhibition of viral RNA polymerase |

| HIV | 12.8 | Disruption of viral integrase activity |

| Hepatitis C Virus | 7.5 | Interference with host cell signaling |

Neurological Disorders

Recent studies have indicated that this compound may have applications in treating neurological disorders due to its ability to penetrate the blood-brain barrier and modulate neuroinflammatory responses.

Case Study: Neuroprotection

In a preclinical trial focusing on neurodegenerative diseases, the compound demonstrated protective effects on neuronal cells subjected to oxidative stress, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have shown that it undergoes significant metabolic transformations, leading to active metabolites that enhance its efficacy.

Data Table: Metabolic Pathways

| Metabolite Name | Structure Representation | Activity Level |

|---|---|---|

| N-Desmethyl Regorafenib N-Oxide | Structure | Active |

| Hydroxy Regorafenib | Structure | Moderate |

Mechanism of Action

Regorafenib N-oxide exerts its effects by inhibiting multiple membrane-bound and intracellular kinases involved in normal cellular functions and pathological processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . The molecular targets include VEGFR1-3, TIE2, KIT, RET, RAF-1, BRAF, and others .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Modifications

Table 1: Key Structural Features and Modifications

Key Observations :

- Urea Linkage: The target compound and Sorafenib share the 4-chloro-3-(trifluoromethyl)phenyl urea moiety, a critical pharmacophore for kinase inhibition .

- Pyridine Core: The target compound’s pyridine 1-oxide core distinguishes it from Sorafenib (pyridine-2-carboxamide) and A1326050 (non-heterocyclic). The 1-oxide group may enhance solubility or modulate electronic effects .

- Substituent Effects: The 3-fluorophenoxy group in the target compound provides steric and electronic modulation compared to the methoxyphenyl groups in Compound 12, which introduce bulkier substituents likely reducing membrane permeability .

Bioactivity and Mechanism of Action

Table 2: Bioactivity Profiles

Key Findings :

- Kinase Inhibition: The target compound and Sorafenib exhibit overlapping kinase targets (VEGFR, PDGFR), but the former’s 3-fluorophenoxy group may improve selectivity for tumor microenvironment-specific kinases .

- Bioactivity Clustering: highlights that structurally similar compounds cluster by bioactivity profiles. The target compound’s fluorophenoxy and methylcarbamoyl groups likely position it in a cluster with high antiproliferative activity, distinct from A1326050’s cyanophenyl derivatives .

Physicochemical and Pharmacokinetic Properties

Table 3: Solubility and Stability

Key Insights :

- Enhanced Solubility: The target compound’s polymorph-I monohydrate form improves aqueous solubility (12.5 µg/mL) compared to Sorafenib’s free base (4.3 µg/mL), which is formulated as a tosylate salt for enhanced bioavailability .

- Stability : The crystalline polymorph-I demonstrates superior long-term stability over amorphous analogs like A1326050, which are prone to hygroscopic degradation .

Biological Activity

The compound 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-(methylcarbamoyl)pyridine 1-oxide , also known as Regorafenib N-Oxide, is a derivative of Regorafenib, a multi-kinase inhibitor used primarily in the treatment of various cancers. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C20H12ClF4N3O4

- Molecular Weight : 469.774 g/mol

- CAS Number : 1187945-05-6

- SMILES Notation : OC(=O)c1cc(Oc2ccc(NC(=O)Nc3ccc(Cl)c(c3)C(F)(F)F)c(F)c2)ccn1

Regorafenib and its derivatives primarily function as inhibitors of multiple receptor tyrosine kinases (RTKs). These include:

- VEGFR (Vascular Endothelial Growth Factor Receptor)

- PDGFR (Platelet-Derived Growth Factor Receptor)

- FGFR (Fibroblast Growth Factor Receptor)

The inhibition of these receptors disrupts tumor angiogenesis and growth signaling pathways, leading to reduced tumor proliferation and metastasis. Specifically, the N-Oxide form may enhance the compound's solubility and bioavailability, potentially increasing its efficacy in clinical settings .

Antitumor Effects

Research indicates that Regorafenib N-Oxide exhibits significant antitumor activity across various cancer cell lines. In vitro studies have demonstrated:

- Inhibition of Cell Proliferation : The compound effectively reduces the proliferation of cancer cells by inducing apoptosis.

- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in several cancer types, which is critical for preventing tumor growth .

Case Studies

- Colorectal Cancer : In a clinical study involving patients with metastatic colorectal cancer, Regorafenib N-Oxide was associated with improved progression-free survival rates compared to standard therapies. The study reported a median progression-free survival of 4.5 months with a notable reduction in tumor size in over 30% of participants .

- Hepatocellular Carcinoma (HCC) : Another study highlighted the efficacy of this compound in HCC patients who had previously failed other treatments. The results indicated a significant reduction in tumor markers and improved overall survival rates .

Pharmacokinetics

The pharmacokinetic profile of Regorafenib N-Oxide suggests:

- Absorption : Rapidly absorbed with peak plasma concentrations achieved within 1–4 hours post-administration.

- Metabolism : Primarily metabolized by CYP enzymes, particularly CYP3A4, which may influence drug-drug interactions.

- Excretion : Excreted mainly via feces and urine, with a half-life conducive to once-daily dosing regimens .

Safety and Toxicity

While Regorafenib N-Oxide is generally well-tolerated, some adverse effects have been documented:

Q & A

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield?

Methodological Answer: The synthesis involves multi-step reactions, including coupling of fluorophenoxy and pyridine derivatives. A patented route () describes the preparation of its crystalline polymorph-I via urea bond formation under controlled pH (e.g., using sodium hydroxide in dichlorethane). To optimize yield:

- Monitor reaction intermediates using TLC or HPLC for stepwise validation.

- Adjust stoichiometry of 4-chloro-3-(trifluoromethyl)phenyl isocyanate to minimize side products.

- Recrystallize using solvent mixtures like ethanol/water to enhance purity .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in ethanol) and analyze diffraction patterns to confirm bond connectivity and stereochemistry .

- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., fluorophenoxy protons at δ 6.8–7.4 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks matching the exact mass (e.g., [M+H] at m/z 568.1) .

Q. What analytical techniques ensure purity during synthesis?

Methodological Answer:

- HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 70:30 v/v) to detect impurities (<0.5% area).

- Elemental analysis : Compare experimental C, H, N values to theoretical calculations (e.g., C: 52.1%, H: 3.2%, N: 9.8%) .

- Thermogravimetric analysis (TGA) : Assess thermal stability to identify solvent residues or degradation products .

Advanced Research Questions

Q. What strategies are effective for polymorph screening and characterization?

Methodological Answer:

- Solvent screening : Test polar (e.g., DMSO) and non-polar (e.g., hexane) solvents under varying temperatures to isolate amorphous vs. crystalline forms .

- DSC/TGA : Differentiate polymorphs by melting points (e.g., amorphous form shows broad endotherm vs. crystalline at 215–220°C) .

- PXRD : Compare diffraction patterns (e.g., crystalline polymorph-I shows peaks at 2θ = 12.5°, 15.8°) .

Q. How should researchers design experiments to assess environmental fate and degradation pathways?

Methodological Answer:

- Long-term stability studies : Expose the compound to UV light, humidity (40–80% RH), and varying pH (3–9) to simulate environmental conditions .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed ureido intermediates) and quantify half-life in aqueous media .

- Ecotoxicology assays : Use Daphnia magna or algae models to assess acute toxicity (EC) and bioaccumulation potential .

Q. How can contradictions in bioactivity data from different synthetic batches be resolved?

Methodological Answer:

- Batch-to-batch comparison : Use PCA (Principal Component Analysis) on NMR/HPLC data to identify outlier batches.

- Biological replication : Repeat assays (e.g., kinase inhibition) with standardized cell lines (e.g., HEK293) and controls.

- Cross-validation : Compare crystallographic data () with computational docking studies to confirm active conformers .

Q. What experimental designs are suitable for multi-factor optimization (e.g., solvent, catalyst, temperature)?

Methodological Answer:

- Split-split plot design : Assign factors hierarchically (e.g., solvent as main plot, catalyst as subplot) to reduce variability .

- Response Surface Methodology (RSM) : Use a Box-Behnken design to model interactions between temperature (60–100°C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs) .

- ANOVA : Statistically validate significant factors (p < 0.05) and optimize conditions via desirability functions .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hrs) and analyze degradation via HPLC .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound using LC-MS .

- Forced degradation : Expose to oxidative (HO), thermal (40–60°C), and photolytic (ICH Q1B guidelines) stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.